![molecular formula C11H7N3OS B2614981 N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide CAS No. 477871-47-9](/img/structure/B2614981.png)
N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide was synthesized by means of TiCl4-mediated one-pot condensation of pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid with a good 75% yield . This was followed by a Suzuki cross-coupling reaction with various aryl/heteroaryl boronic acids/pinacol esters to synthesize 5-aryl-N .Molecular Structure Analysis
The InChI code for “N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide” is 1S/C11H7N3OS/c12-6-8-3-4-10 (13-7-8)14-11 (15)9-2-1-5-16-9/h1-5,7H, (H,13,14,15) . This indicates the presence of a thiophene ring, a pyridine ring with a cyano group, and a carboxamide group in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide” are not available, similar compounds have been synthesized via Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
“N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide” is a solid compound .Scientific Research Applications
- Applications :
- Applications :
- Applications :
Fungicidal Activity
Antibacterial Efficacy
Synthesis of Thiophene Derivatives
Organic Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-cyanopyridin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c12-6-8-3-4-10(13-7-8)14-11(15)9-2-1-5-16-9/h1-5,7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVAOIBFBFURCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665998 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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